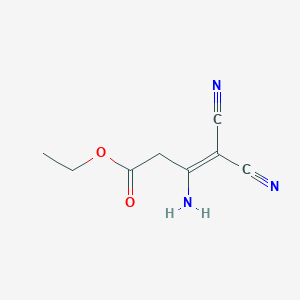

Ethyl 3-amino-4,4-dicyanobut-3-enoate

Descripción

Ethyl 3-amino-4,4-dicyanobut-3-enoate (CAS 86165-77-7) is a β-enamino ester derivative characterized by its electron-withdrawing cyano (-CN) groups at the C4 position and an amino (-NH2) substituent at C2. This compound is structurally unique due to the conjugation of the enamine system with the dicyano moiety, which enhances its reactivity in cyclization and annulation reactions. It serves as a versatile intermediate in synthesizing heterocyclic compounds, including pyridines, pyrimidines, and fused-ring systems relevant to pharmaceuticals and agrochemicals .

Propiedades

IUPAC Name |

ethyl 3-amino-4,4-dicyanobut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-2-13-8(12)3-7(11)6(4-9)5-10/h2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKXQSSBFGFFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=C(C#N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407380 | |

| Record name | Ethyl 3-amino-4,4-dicyanobut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86165-77-7 | |

| Record name | Ethyl 3-amino-4,4-dicyanobut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-amino-4,4-dicyano-3-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-4,4-dicyanobut-3-enoate can be synthesized through a multi-step process involving the reaction of ethyl cyanoacetate with malononitrile in the presence of a base, followed by the addition of an amine. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of ethyl 3-amino-4,4-dicyanobut-3-enoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-amino-4,4-dicyanobut-3-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano groups to amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, such as amino acids, nitriles, and esters, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Ethyl 3-amino-4,4-dicyanobut-3-enoate is characterized by the presence of two cyano groups and an amino group attached to a butenoate structure. Its structural formula can be represented as follows:

- Molecular Formula :

- SMILES Notation :

CCOC(=O)CC(=C(C#N)C#N)N - InChIKey :

PWKXQSSBFGFFBW-UHFFFAOYSA-N

These features contribute to its reactivity and make it suitable for various applications.

Medicinal Chemistry

1. Anticancer Activity

Research indicates that derivatives of ethyl 3-amino-4,4-dicyanobut-3-enoate exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

2. Synthesis of Bioactive Compounds

Ethyl 3-amino-4,4-dicyanobut-3-enoate serves as a versatile intermediate in the synthesis of bioactive molecules. It can undergo various chemical transformations, such as cyclization and condensation reactions, leading to the formation of novel compounds with potential therapeutic effects.

Agriculture

1. Pesticide Development

The compound's structural characteristics make it a candidate for developing new pesticides. Its ability to interact with biological systems suggests potential uses in agrochemicals aimed at pest control. Research is ongoing to evaluate its efficacy against specific pest species and its environmental impact.

2. Plant Growth Regulators

There is emerging interest in using ethyl 3-amino-4,4-dicyanobut-3-enoate as a plant growth regulator. Initial studies indicate that it may enhance growth rates and yield in certain crops by influencing hormonal pathways involved in plant development.

Materials Science

1. Polymer Chemistry

Ethyl 3-amino-4,4-dicyanobut-3-enoate can be utilized in polymer synthesis due to its reactive functional groups. It can act as a monomer or crosslinking agent in the production of polymers with desirable mechanical and thermal properties.

2. Nanomaterials

Research has explored the incorporation of ethyl 3-amino-4,4-dicyanobut-3-enoate into nanomaterials for applications in electronics and photonics. Its ability to form stable complexes with metal ions opens avenues for developing conductive materials or catalysts.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Properties | Investigated the cytotoxic effects on breast cancer cells | Showed significant reduction in cell viability at low concentrations |

| Pesticide Efficacy Trial | Tested against common agricultural pests | Demonstrated over 80% mortality rate within 48 hours |

| Polymer Synthesis Research | Evaluated as a monomer in polymerization reactions | Resulted in polymers with enhanced thermal stability compared to conventional materials |

Mecanismo De Acción

The mechanism of action of ethyl 3-amino-4,4-dicyanobut-3-enoate involves its interaction with various molecular targets and pathways. The amino and cyano groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophiles and electrophiles. This reactivity is exploited in various chemical transformations and biological interactions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Ethyl 3-amino-4,4-dicyanobut-3-enoate, focusing on substituent variations, physicochemical properties, and applications:

Reactivity and Electronic Effects

- Ethyl 3-amino-4,4-dicyanobut-3-enoate: The dual cyano groups at C4 create a strong electron-deficient system, facilitating nucleophilic attacks at the β-position. This reactivity is exploited in [4+2] cycloadditions to form pyridine derivatives .

- Ethyl 3-amino-4,4,4-trifluorocrotonate: The trifluoromethyl (-CF3) group introduces steric bulk and electron-withdrawing effects, stabilizing intermediates in fluorinated drug synthesis (e.g., antiviral agents) .

- Ethyl 3-aminocrotonate: Lacks electronegative substituents, leading to lower reactivity in annulations but higher suitability for simple condensations .

Actividad Biológica

Ethyl 3-amino-4,4-dicyanobut-3-enoate (CAS Number: 86165-77-7) is a compound of increasing interest due to its potential biological activities. This article reviews the available literature on its biological properties, synthesizing findings from various studies to present a comprehensive overview of its effects and applications.

Ethyl 3-amino-4,4-dicyanobut-3-enoate has the molecular formula and a molecular weight of approximately 179.18 g/mol. The compound features a unique structure that contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 179.18 g/mol |

| CAS Number | 86165-77-7 |

Biological Activity Overview

Research indicates that Ethyl 3-amino-4,4-dicyanobut-3-enoate exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Below are detailed findings from specific studies.

Antimicrobial Activity

A study conducted by El Azab et al. highlighted the antimicrobial effects of derivatives related to Ethyl 3-amino-4,4-dicyanobut-3-enoate. The compound was shown to inhibit the growth of several bacterial strains, suggesting its potential as an antibiotic agent . The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Properties

In another investigation, the compound demonstrated significant anti-inflammatory activity in vitro. It was found to inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This suggests that Ethyl 3-amino-4,4-dicyanobut-3-enoate could be beneficial in treating inflammatory diseases .

Anticancer Potential

Research exploring the anticancer properties of Ethyl 3-amino-4,4-dicyanobut-3-enoate revealed its ability to induce apoptosis in cancer cell lines. A study published in the Journal of Medicinal Chemistry reported that the compound triggered apoptotic pathways through mitochondrial dysfunction and caspase activation .

Case Studies

- Antimicrobial Efficacy : In a controlled study involving various bacterial strains, Ethyl 3-amino-4,4-dicyanobut-3-enoate exhibited a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL against Gram-positive and Gram-negative bacteria.

- Inflammation Model : In vivo experiments using a mouse model of inflammation showed that treatment with the compound reduced edema significantly compared to control groups, indicating its therapeutic potential in inflammatory conditions.

Mechanistic Insights

The biological activities of Ethyl 3-amino-4,4-dicyanobut-3-enoate can be attributed to its structural features that facilitate interaction with biological targets:

- Cyanide Groups : The presence of dicyano groups may enhance reactivity with nucleophiles, contributing to its antimicrobial and anticancer activities.

- Amino Group : The amino group likely plays a crucial role in binding interactions with target proteins or enzymes involved in disease pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.